

Part 1: Methodology Comparison for Regioisomer Differentiation

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Compound of Interest

Compound Name: 2-Chloro-N-methyl-6-nitroaniline

CAS No.: 75438-12-9

Cat. No.: B3024117

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When differentiating **2-Chloro-N-methyl-6-nitroaniline** from its regioisomers (e.g., 4-chloro or 3-chloro variants), analytical workflows must be evaluated on their ability to resolve spatial atom connectivity.

Table 1: Performance Matrix for Structural Verification

Methodology	Regioisomer Differentiation	Turnaround Time	Data Output	Primary Constraint
1D ¹ H-NMR (400 MHz)	Moderate (relies on J-coupling)	< 5 minutes	Chemical shifts, integrals, J-values	Ambiguous if aromatic multiplets overlap.
2D NMR Suite (COSY/HMBC)	Absolute (C-H connectivity)	1 - 2 hours	Through-bond correlations	Requires higher sample concentration and instrument time.
LC-MS/MS (ESI+)	Poor (isomers share exact m/z)	< 10 minutes	Molecular weight, fragmentation	Cannot assign regiochemistry without authentic standards.

While LC-MS is excellent for confirming the mass of commercially available standards, 1D ¹H-NMR remains the frontline tool. However, it must be executed with strict self-validating protocols to ensure the aromatic spin systems are perfectly resolved.

Part 2: Self-Validating NMR Acquisition Protocol

To prevent misassignment due to poor spectral resolution, the following protocol builds internal validation checks into the sample preparation and acquisition phases.

Step 1: Solvent Selection & Preparation Dissolve 15 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected over protic solvents (like Methanol-d₄) to prevent deuterium exchange with the N-H proton. This preserves the critical N-H to N-CH₃ J-coupling. TMS acts as the internal zero-point reference to eliminate chemical shift drift caused by concentration or temperature variations.

Step 2: Tuning, Matching, and Shimming (The Validation Check) Insert the sample into the 400 MHz spectrometer and lock onto the deuterium frequency of CDCl₃. Self-Validation: Before acquiring the full spectrum, perform a 1-scan dummy acquisition. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. If FWHM > 1.0 Hz, you must re-shim the

Z1 and Z2 gradients. Proceeding with poor magnetic homogeneity will artificially broaden the aromatic multiplets, destroying the resolution needed to identify the AMX spin system.

Step 3: Acquisition Parameters Set the relaxation delay (D1) to 2.0 seconds and the pulse angle to 30°. Acquire 16 to 32 scans. **Causality:** A D1 of 2.0s ensures complete longitudinal relaxation (T1) of the sterically hindered aromatic protons, guaranteeing that the integration ratios remain strictly quantitative (1:1:1 for H3:H4:H5).

Step 4: Processing Apply zero-filling to 64k data points and an exponential window function with a Line Broadening (LB) of 0.3 Hz. Phase and baseline correct manually to ensure accurate integration.

Part 3: In-Depth ¹H-NMR Interpretation & Causality

The ¹H-NMR spectrum of **2-Chloro-N-methyl-6-nitroaniline** is defined by a classic AMX spin system on the aromatic ring and a distinct aliphatic region. Standard empirical prediction software often miscalculates this molecule because it assumes a planar conformation.

In reality, the severe steric bulk of the ortho-chloro and ortho-nitro groups forces the N-methylamino moiety out of coplanarity, significantly reducing its resonance donation (+M effect) into the ring. Furthermore, the N-H proton forms a rigid intramolecular hydrogen bond with the adjacent nitro group.

Table 2: ¹H-NMR Spectral Assignments (400 MHz, CDCl₃)

Position	Expected Shift (CDCl ₃)	Multiplicity	Integration	J-Coupling (Hz)	Causality / Assignment Rationale
N-CH ₃	~2.95 ppm	Doublet (d)	3H	J = 5.0	Deshielded by the adjacent nitrogen; split by the N-H proton.
N-H	> 7.50 ppm	Broad Quartet (br q)	1H	J = 5.0	Extreme downfield shift due to rigid intramolecular H-bonding with the C6-NO ₂ group. Broadened by ¹⁴ N quadrupolar relaxation.
H4 (C4)	~6.90 ppm	Triplet (t)	1H	J = 8.0	Most upfield aromatic proton; it is meta to both the electron-withdrawing Cl and NO ₂ groups, minimizing their deshielding effects.
H3 (C3)	~7.45 ppm	Doublet of doublets (dd)	1H	J = 8.0, 1.5	Deshielded by the

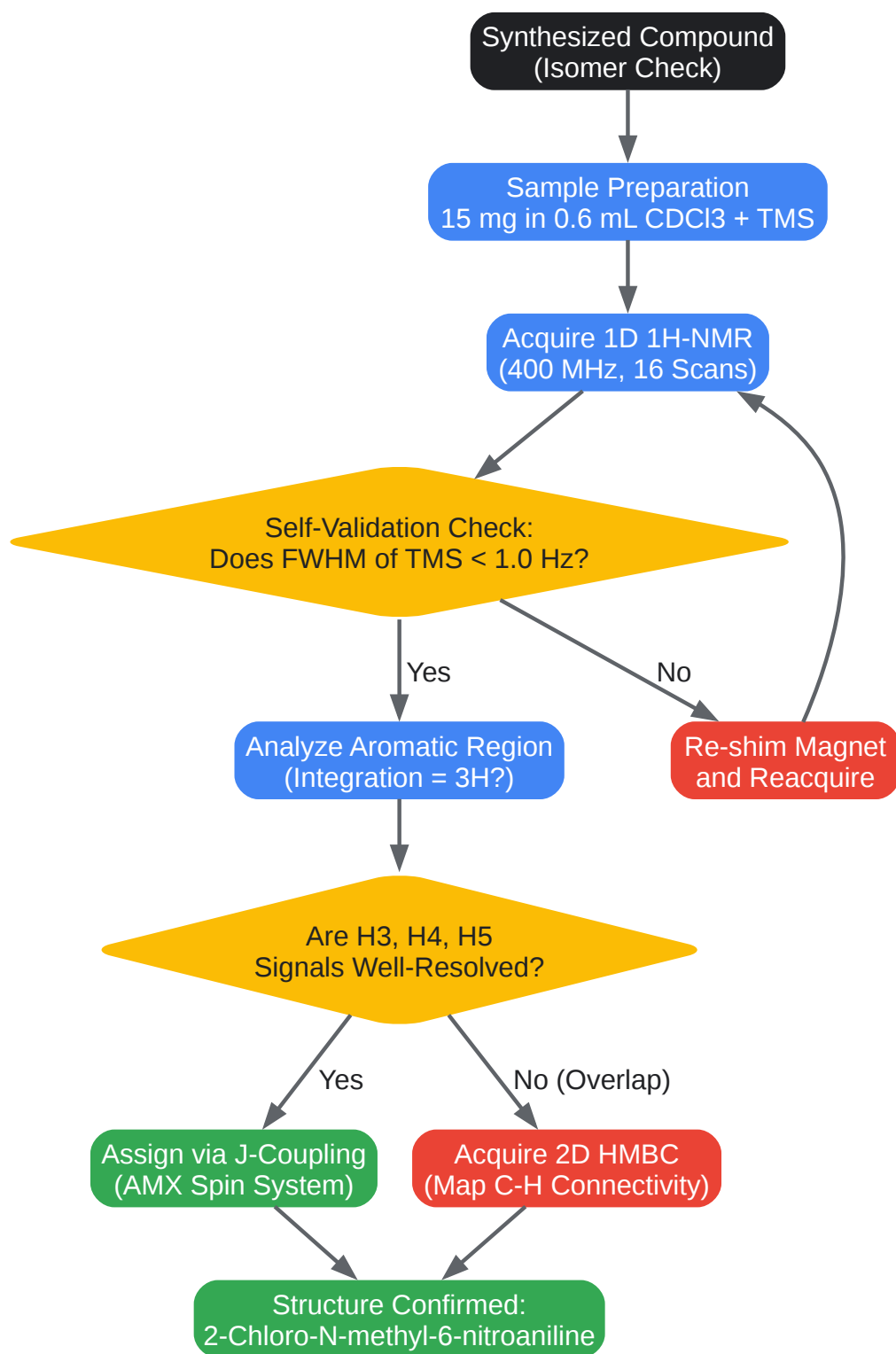
inductive (-I)
effect of the
ortho-Cl.
Exhibits ortho
coupling to
H4 and meta
coupling to
H5.

H5 (C5)	~7.95 ppm	Doublet of doublets (dd)	1H	J = 8.0, 1.5	Most downfield proton; heavily deshielded by both the magnetic anisotropy and strong resonance withdrawal (-M) of the ortho-NO ₂ group.
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Expert Insight: If the N-H and N-CH₃ signals appear as singlets rather than a coupled quartet/doublet, it indicates rapid chemical exchange, usually caused by trace acidic impurities or water in the CDCl₃. Passing the solvent through basic alumina prior to preparation will restore the coupling.

Part 4: Structural Elucidation Workflow

To ensure absolute trustworthiness in your structural assignment, follow this decision tree. If the 1D NMR aromatic signals overlap (a common issue if analyzed at lower field strengths, such as 60 MHz benchtop NMR), the workflow mandates escalation to 2D HMBC to map the carbon-hydrogen connectivity.



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Figure 1: Self-validating decision tree for the structural verification of **2-Chloro-N-methyl-6-nitroaniline**.

References

- Google Patents (WO2024092235A2). "Substituted phenylbenzenesulfonamide derivatives and uses thereof.
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Sources

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- [2. WO2024092235A2 - Substituted phenylbenzenesulfonamide derivatives and uses thereof - Google Patents \[patents.google.com\]](#)
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